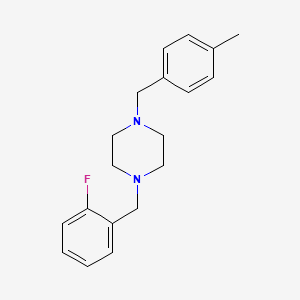

1-(2-fluorobenzyl)-4-(4-methylbenzyl)piperazine

CAS No.:

Cat. No.: VC11027075

Molecular Formula: C19H23FN2

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H23FN2 |

|---|---|

| Molecular Weight | 298.4 g/mol |

| IUPAC Name | 1-[(2-fluorophenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine |

| Standard InChI | InChI=1S/C19H23FN2/c1-16-6-8-17(9-7-16)14-21-10-12-22(13-11-21)15-18-4-2-3-5-19(18)20/h2-9H,10-15H2,1H3 |

| Standard InChI Key | HIFUXKJUQAFAJU-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3F |

| Canonical SMILES | CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3F |

Introduction

Chemical Identity and Structural Features

1-(2-Fluorobenzyl)-4-(4-methylbenzyl)piperazine is a bis-benzylpiperazine derivative distinguished by a fluorine atom at the ortho-position of one benzyl group and a methyl group at the para-position of the other. The compound’s molecular structure combines the piperazine ring’s conformational flexibility with the electronic effects of fluorine and steric contributions of the methyl group, making it a candidate for structure-activity relationship (SAR) studies.

Pharmacological Significance and Research Applications

While direct studies on 1-(2-fluorobenzyl)-4-(4-methylbenzyl)piperazine are scarce, its structural analogs provide insights into potential therapeutic avenues:

Anticancer Activity

Piperazine derivatives bearing fluorinated benzyl groups have shown promise in oncology. For example, glycyrrhetic acid-piperazine hybrids inhibit cancer cell proliferation (e.g., MCF-7 cells, IC = 1.08 µM) by targeting VEGFR2 tyrosine kinase . Similarly, emodin-piperazine conjugates exhibit cytotoxicity against HepG2 and MDA-MB-231 cells, inducing caspase-dependent apoptosis . These findings suggest that the fluorine and methyl substituents in 1-(2-fluorobenzyl)-4-(4-methylbenzyl)piperazine could be leveraged to enhance tumor selectivity or pharmacokinetic profiles.

Enzyme Inhibition

The 4-fluorobenzylpiperazine motif is a recognized pharmacophore in enzyme inhibition. For instance, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone (compound 26) inhibits tyrosinase with an IC of 0.18 µM, outperforming kojic acid by 100-fold . This highlights the potential of fluorinated piperazines to modulate enzymatic activity, positioning 1-(2-fluorobenzyl)-4-(4-methylbenzyl)piperazine as a candidate for targeting oxidoreductases or kinases.

| Parameter | Recommendation |

|---|---|

| Storage Temperature | 2–8°C |

| Light Sensitivity | Store in amber glass under inert atmosphere |

| Moisture Sensitivity | Use desiccants to prevent hydrolysis |

| Handling Precautions | Use gloves, goggles, and fume hood |

Note: Specific toxicological data are unavailable, but analogous compounds exhibit moderate toxicity profiles, necessitating standard laboratory precautions.

Future Perspectives and Research Directions

The structural uniqueness of 1-(2-fluorobenzyl)-4-(4-methylbenzyl)piperazine invites exploration in several areas:

-

SAR Studies: Systematically varying substituents to optimize binding to biological targets.

-

Drug Delivery: Investigating prodrug formulations to enhance bioavailability.

-

Target Identification: Screening against kinase or GPCR libraries to uncover novel mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume